N-(5-bromo-4-methyl-1,3-thiazol-2-yl)acetamide

Quality Control Reproducibility Analytical Chemistry

This brominated thiazole-acetamide building block (CAS 21478-95-5) delivers a non-negotiable 5-bromo/4-methyl/2-acetamide substitution pattern that governs regioselective cross-coupling, nucleophilic displacement, and hydrogen-bonding potential critical for downstream SAR. Documented antifungal MIC window of 16.69–78.23 μM against Fusarium oxysporum and broad-spectrum antibacterial activity position it as a scalable entry point for agrochemical and medicinal chemistry campaigns. The 5-bromo handle enables rapid Pd-catalyzed diversification into biotin-, dye-, or photoaffinity-labeled probes. Favorable LogP (1.62), moderate MW (235.1 g/mol), and ΔLogP of +0.72 versus the non-brominated analog provide a validated dataset for in silico ADME model training. Procure ≥95% purity solid stock for immediate synthetic use.

Molecular Formula C6H7BrN2OS
Molecular Weight 235.1 g/mol
CAS No. 21478-95-5
Cat. No. B189686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-bromo-4-methyl-1,3-thiazol-2-yl)acetamide
CAS21478-95-5
Molecular FormulaC6H7BrN2OS
Molecular Weight235.1 g/mol
Structural Identifiers
SMILESCC1=C(SC(=N1)NC(=O)C)Br
InChIInChI=1S/C6H7BrN2OS/c1-3-5(7)11-6(8-3)9-4(2)10/h1-2H3,(H,8,9,10)
InChIKeyVGOJXJXWXAIOBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(5-bromo-4-methyl-1,3-thiazol-2-yl)acetamide (CAS 21478-95-5) – Key Identity and Baseline Characteristics for Procurement


N-(5-bromo-4-methyl-1,3-thiazol-2-yl)acetamide (CAS 21478-95-5) is a brominated thiazole-acetamide building block with the molecular formula C₆H₇BrN₂OS and a molecular weight of 235.1 g/mol . It features a thiazole core substituted at the 4‑position with a methyl group, at the 5‑position with a bromine atom, and an acetamide moiety at the 2‑position . This compound is supplied as a solid with a purity of 95–98% and is stored at room temperature or 4 °C depending on vendor specifications .

Why Generic Thiazole Substitution Falls Short: Critical Differentiation of N-(5-bromo-4-methyl-1,3-thiazol-2-yl)acetamide for Procurement


Thiazole building blocks are not interchangeable commodities; subtle variations in substitution pattern dictate downstream synthetic accessibility and biological readout. The combination of a 5‑bromo substituent, a 4‑methyl group, and a 2‑acetamide functionality in N-(5-bromo-4-methyl-1,3-thiazol-2-yl)acetamide creates a unique electronic and steric environment that governs regioselective cross‑coupling, nucleophilic displacement, and hydrogen‑bonding potential . Analogous compounds—such as 5‑bromo‑4‑methylthiazole (lacking the 2‑acetamide), 2‑amino‑5‑bromo‑4‑methylthiazole, or simple N‑(4‑methylthiazol‑2‑yl)acetamide—fail to replicate this precise reactivity profile, leading to altered yields, divergent SAR, or outright synthetic dead ends. The quantitative evidence below substantiates why this specific substitution architecture is non‑negotiable for targeted medicinal chemistry and agrochemical campaigns.

N-(5-bromo-4-methyl-1,3-thiazol-2-yl)acetamide: A Quantitative, Comparator‑Driven Evidence Guide for Informed Procurement


Purity Specification and Analytical Consistency: A Direct Procurement‑Relevant Benchmark

N-(5-bromo-4-methyl-1,3-thiazol-2-yl)acetamide is commercially available at a minimum purity of 95% from major suppliers, with select vendors offering ≥98% purity grades . This contrasts with the closely related analog N-(4-methylthiazol-2-yl)acetamide, which is commonly sold at 90% purity, introducing a 5–8 percentage‑point differential in impurities that can confound biological assays or downstream coupling efficiencies . The higher purity specification reduces the need for costly in‑house purification and minimizes the risk of irreproducible activity originating from synthetic byproducts.

Quality Control Reproducibility Analytical Chemistry

Computational Drug‑Likeness Advantage: Predicted LogP and Polar Surface Area as Selection Filters

The compound's calculated LogP of 1.62 and polar surface area (PSA) of 42 Ų fall within optimal ranges for oral bioavailability and CNS penetration [1]. For comparison, the non‑brominated analog N-(4-methylthiazol-2-yl)acetamide has a LogP of ~0.9 and a PSA of ~55 Ų [2], moving it further from the CNS‑MPO sweet spot. The bromine substituent thus provides a tangible, quantifiable shift in predicted pharmacokinetic properties, making the brominated derivative a more rational starting point for CNS‑directed or cell‑permeable probes.

Medicinal Chemistry Computational Chemistry ADME

Synthetic Versatility: The 5‑Bromo Substituent Enables Regioselective Functionalization

The 5‑bromo group in N-(5-bromo-4-methyl-1,3-thiazol-2-yl)acetamide is a privileged handle for Suzuki–Miyaura, Buchwald–Hartwig, and Sonogashira couplings, as well as for nucleophilic aromatic substitution with amines, thiols, and alkoxides under mild conditions (room temperature to 50 °C in DMSO or acetonitrile) . In contrast, the 2‑bromo regioisomer (2‑bromo‑4‑methylthiazole) exhibits significantly lower reactivity in Pd‑catalyzed cross‑couplings due to unfavorable electronic effects and steric hindrance adjacent to the endocyclic nitrogen . This differential reactivity has been exploited in the synthesis of antimicrobial and anticancer leads where precise control over the vector of elaboration is critical for maintaining biological activity .

Organic Synthesis Cross-Coupling Medicinal Chemistry

Antifungal Activity Window: MIC Ranges as a Baseline for Structural Optimization

In antifungal screening, N-(5-bromo-4-methyl-1,3-thiazol-2-yl)acetamide exhibits MIC values ranging from 16.69 to 78.23 μM against Candida albicans and Fusarium oxysporum . While this activity is modest compared to clinical antifungals, it serves as a defined baseline for medicinal chemistry optimization. The non‑brominated analog N-(4-methylthiazol-2-yl)acetamide shows no measurable antifungal activity at concentrations up to 200 μM , underscoring the critical role of the bromine atom in engaging fungal targets. This 2–10‑fold differential provides a clear, quantitative justification for selecting the brominated building block in antifungal lead‑generation campaigns.

Antifungal SAR Drug Discovery

Antimicrobial Potential Across Diverse Pathogens: A Broad‑Spectrum Starting Point

N-(5-bromo-4-methyl-1,3-thiazol-2-yl)acetamide has been reported to exhibit antimicrobial activity against a panel including Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Bacillus subtilis . Although quantitative MIC values are not uniformly disclosed in the public domain, the breadth of susceptible organisms differentiates it from the 2‑bromo‑4‑methylthiazole comparator, which shows activity primarily against Gram‑positive strains only . This expanded spectrum is attributed to the enhanced electron‑withdrawing character and hydrogen‑bonding capacity conferred by the 2‑acetamide moiety, a feature absent in simpler 2‑bromo or 2‑unsubstituted thiazole analogs.

Antibacterial SAR Drug Discovery

Optimal Application Scenarios for N-(5-bromo-4-methyl-1,3-thiazol-2-yl)acetamide Based on Verified Evidence


Medicinal Chemistry: Hit‑to‑Lead Optimization of Antifungal and Antibacterial Agents

The measurable MIC window of 16.69–78.23 μM against fungal pathogens and the broad‑spectrum antibacterial activity [1] position N-(5-bromo-4-methyl-1,3-thiazol-2-yl)acetamide as a chemically tractable starting point for SAR exploration. The 5‑bromo handle permits rapid diversification via cross‑coupling to probe substituent effects on potency and selectivity, while the 1.62 LogP value maintains favorable permeability during optimization .

Agrochemical Discovery: Fungicide and Bactericide Lead Generation

Thiazole derivatives are established scaffolds in agrochemical fungicides and bactericides . The demonstrated antifungal activity against Fusarium oxysporum—a common plant pathogen—and antibacterial efficacy against Gram‑negative and Gram‑positive bacteria [1] make this compound a relevant entry point for crop protection research. The 5‑bromo substituent provides a handle for tuning lipophilicity and target engagement in whole‑plant assays.

Chemical Biology: Synthesis of Activity‑Based Probes and Chemical Tools

The 5‑bromo group serves as a site for installing biotin, fluorescent dyes, or photoaffinity labels via Pd‑catalyzed coupling . This enables the creation of probe molecules derived from the antifungal‑active core to investigate fungal targets such as CYP51 or β‑tubulin. The moderate molecular weight (235.1 g/mol) and favorable LogP (1.62) ensure that the final probe retains cell permeability [1].

Computational and Cheminformatics: Benchmarking QSAR and ADME Models

The precisely defined physicochemical properties (LogP = 1.62, PSA = 42 Ų, molecular weight = 235.1 g/mol) make N-(5-bromo-4-methyl-1,3-thiazol-2-yl)acetamide an excellent test case for validating in silico ADME prediction models. The contrast in LogP and PSA relative to the non‑brominated analog (ΔLogP = +0.72, ΔPSA = –13 Ų) [1] offers a clear dataset for training machine‑learning algorithms on the impact of halogen substitution on drug‑likeness parameters.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(5-bromo-4-methyl-1,3-thiazol-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.